Octadecylmethylsiloxane, dimethylsiloxane copolymer

Description

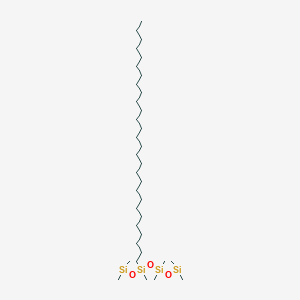

Octadecylmethylsiloxane, dimethylsiloxane copolymer is a silicone-based polymer composed of two monomeric units: octadecylmethylsiloxane (featuring a long-chain C18 alkyl group) and dimethylsiloxane (the foundational unit of polydimethylsiloxane, PDMS). This copolymer combines the hydrophobic and lubricating properties of long alkyl chains with the flexibility, thermal stability, and biocompatibility of PDMS. It is synthesized via controlled anionic or hydrosilylation polymerization, enabling precise tuning of molecular weight and monomer distribution .

Applications span industrial lubricants, water-repellent coatings, and biomedical devices, where enhanced surface modification and durability are critical. The octadecyl (C18) groups improve compatibility with organic matrices and reduce surface energy, making the copolymer suitable for niche applications requiring tailored hydrophobicity .

Properties

IUPAC Name |

dimethyl-(methyl-octacosyl-trimethylsilyloxysilyl)oxy-trimethylsilyloxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H84O3Si4/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-44(10,39-42(5,6)7)40-43(8,9)38-41(2,3)4/h11-37H2,1-10H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTMMKOHEGZHGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H84O3Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67762-83-8 | |

| Record name | Siloxanes and Silicones, di-Me, Me stearyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearyl Dimethicone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of octadecylmethylsiloxane, dimethylsiloxane copolymer typically involves the reaction of stearic acid with chloromethylsilane. The reaction conditions include maintaining a controlled temperature and using appropriate catalysts to facilitate the polymerization process .

Industrial Production Methods: In industrial settings, the production of this copolymer is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The process ensures the formation of a high-purity product with consistent properties .

Chemical Reactions Analysis

Types of Reactions: Octadecylmethylsiloxane, dimethylsiloxane copolymer can undergo various chemical reactions, including:

Oxidation: The polymer can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.

Substitution: Substitution reactions can introduce different functional groups into the polymer, enhancing its versatility.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various halogenating agents and catalysts are employed to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved solubility, and tailored surface characteristics .

Scientific Research Applications

Personal Care and Cosmetics

One of the primary applications of octadecylmethylsiloxane, dimethylsiloxane copolymer is in personal care products. Its properties as an emollient and film-forming agent enhance the texture and feel of formulations.

Key Uses:

- Skin Care Products : It provides a smooth application and enhances skin feel by forming a protective barrier that retains moisture.

- Hair Care Products : Acts as a conditioning agent that improves manageability and shine without weighing hair down.

Case Study Example :

A study on the formulation of a moisturizing cream highlighted the effectiveness of octadecylmethylsiloxane in improving spreadability and providing a non-greasy feel, which significantly enhanced user satisfaction.

Industrial Applications

The copolymer is also utilized in various industrial applications due to its stability and compatibility with other materials.

Key Uses:

- Lubricants : Enhances lubrication properties in formulations, particularly in plastic-on-plastic applications.

- Mold Release Agents : Its non-stick properties make it ideal for use in mold release agents for rubber and plastics.

Case Study Example :

In automotive manufacturing, octadecylmethylsiloxane has been successfully integrated into mold release agents, resulting in improved efficiency during production due to reduced adhesion of components to molds.

Coatings and Sealants

Octadecylmethylsiloxane copolymer is employed in coatings and sealants for its water-repellent properties.

Key Uses:

- Waterproof Coatings : Provides a hydrophobic surface that protects substrates from moisture damage.

- Protective Sealants : Used in formulations that require durability against environmental factors.

Case Study Example :

Research conducted on waterproofing agents demonstrated that incorporating this copolymer significantly improved the longevity and effectiveness of coatings applied to outdoor structures.

Food Industry

The use of octadecylmethylsiloxane in food packaging materials has gained attention due to its non-toxic nature and ability to enhance barrier properties.

Key Uses:

- Food Packaging Films : Improves moisture barrier properties, extending the shelf life of packaged foods.

Case Study Example :

A comparative analysis of food packaging films showed that those containing octadecylmethylsiloxane exhibited lower permeability to water vapor compared to standard films, thus preserving food quality longer.

Summary Table of Applications

| Application Area | Key Properties | Benefits |

|---|---|---|

| Personal Care | Emollient, film-forming | Improved texture, moisture retention |

| Industrial Lubricants | Enhanced lubrication | Reduced friction, improved efficiency |

| Coatings | Hydrophobic | Water resistance, durability |

| Food Packaging | Non-toxic, moisture barrier | Extended shelf life |

Mechanism of Action

The mechanism by which octadecylmethylsiloxane, dimethylsiloxane copolymer exerts its effects involves its interaction with various molecular targets. The polymer’s long-chain structure allows it to form stable films and coatings, providing lubrication and protection. The pathways involved include the formation of physical barriers and the reduction of friction between surfaces .

Comparison with Similar Compounds

Structure and Properties :

- PDMS is a linear polymer with repeating (CH₃)₂SiO units. It is highly flexible (Tg ≈ −125°C), thermally stable (up to 300°C), and chemically inert .

- Octadecylmethylsiloxane copolymer introduces C18 side chains, increasing hydrophobicity but reducing chain mobility, leading to higher viscosity and modified surface properties.

Applications :

PDMS dominates in medical devices and elastomers, while the copolymer excels in lubricants and anti-fouling coatings due to its superior hydrophobicity .

Octamethylcyclotetrasiloxane (D4)

Structure and Properties :

- D4 is a cyclic tetramer (C₈H₂₄O₄Si₄) with high volatility (vapor pressure = 1.33 kPa at 25°C) and low viscosity. It serves as a precursor for PDMS .

- The copolymer is non-volatile and structurally stable, with the C18 chain preventing cyclization.

Applications :

D4 is used in silicone synthesis, whereas the copolymer’s stability makes it ideal for long-term coatings and high-temperature lubricants .

Methylhydrosiloxane-Octylmethylsiloxane Copolymer (HAM-301)

Structure and Properties :

- HAM-301 contains methylhydrosiloxane and octylmethylsiloxane units, enabling hydrosilylation for crosslinking. Its shorter C8 chain offers moderate hydrophobicity compared to the C18 counterpart .

| Property | HAM-301 | Octadecylmethylsiloxane Copolymer |

|---|---|---|

| Hydrophobicity | Moderate (C8) | High (C18) |

| Crosslinking Efficiency | High (Si-H groups) | Limited (requires functionalization) |

Applications :

HAM-301 is used in adhesives and sealants, while the C18 copolymer is preferred for water-resistant films and lubricants .

Chloropropyl-Functional Copolymers (ClCo-1/ClCo-2)

Structure and Properties :

- These copolymers feature chloropropyl groups with dimethylsiloxane spacers. ClCo-2 has higher functional group density (580 g/mol spacers) than ClCo-1 (1200 g/mol), enhancing reactivity .

- The C18 copolymer lacks reactive Cl groups but offers inherent hydrophobicity without chemical modification.

| Property | ClCo-1/ClCo-2 | Octadecylmethylsiloxane Copolymer |

|---|---|---|

| Functional Groups | Chloropropyl | Non-reactive C18 alkyl |

| Dielectric Constant | 2.8–3.2 | ~2.5 (similar to PDMS) |

Applications : ClCo copolymers are used in specialty elastomers, while the C18 copolymer serves in low-surface-energy coatings .

Biological Activity

Octadecylmethylsiloxane, dimethylsiloxane copolymer is a silicone-based polymer characterized by its unique chemical structure and properties. This compound is synthesized from octadecylmethylsiloxane and dimethylsiloxane, resulting in a versatile material widely used in various applications, including cosmetics, pharmaceuticals, and materials science. Its biological activity is of particular interest due to its potential applications in biomedical fields.

Chemical Structure and Properties

The chemical formula for this compound is . The structure consists of siloxane linkages that provide flexibility and stability, while the long alkyl chains contribute to hydrophobicity and compatibility with organic materials. The copolymer's properties include:

- High thermal stability

- Chemical inertness

- Low surface tension

- Viscoelastic behavior

These attributes make it suitable for applications where durability and biocompatibility are critical.

Biocompatibility and Toxicity

Research indicates that this compound exhibits low toxicity and good biocompatibility. Studies have shown that it does not elicit significant inflammatory responses when used in biomedical applications. For instance, in vitro studies demonstrated minimal cytotoxic effects on various cell lines, suggesting its suitability for use in drug delivery systems and tissue engineering .

Antimicrobial Properties

The copolymer has been evaluated for its antimicrobial activity. A study revealed that modified siloxanes could inhibit the growth of certain bacteria and fungi, making them potential candidates for use in antimicrobial coatings . The mechanism of action is believed to involve disruption of microbial cell membranes due to the hydrophobic nature of the polymer.

Applications in Drug Delivery

Due to its favorable properties, this compound has been explored for drug delivery applications. Its ability to form stable emulsions allows for controlled release of therapeutic agents. Research indicates that incorporating this copolymer into drug formulations can enhance bioavailability and prolong the release profile of active compounds .

Case Study 1: Use in Cosmetic Formulations

A study conducted on cosmetic formulations containing this compound demonstrated improved skin feel and moisturizing properties. Participants reported enhanced hydration levels after using products with this copolymer compared to those without it. The study highlighted the polymer's role as an effective emollient and skin protectant .

Case Study 2: Biomedical Applications

In a biomedical context, the copolymer was used to fabricate scaffolds for tissue engineering. The scaffolds exhibited excellent mechanical properties and supported cell adhesion and proliferation. In vivo studies indicated that the scaffolds promoted tissue regeneration without significant adverse effects .

Comparative Analysis of Biological Activity

| Property | Octadecylmethylsiloxane Copolymer | Other Silicones |

|---|---|---|

| Biocompatibility | High | Varies |

| Cytotoxicity | Low | Moderate to High |

| Antimicrobial Activity | Present | Limited |

| Drug Delivery Efficiency | High | Moderate |

Q & A

Basic Research Questions

Q. What synthesis strategies are recommended for preparing octadecylmethylsiloxane-dimethylsiloxane copolymers with controlled molecular architectures?

- Methodological Answer :

-

Ring-opening polymerization (ROP) of cyclotrisiloxanes (e.g., hexamethylcyclotrisiloxane) using initiators like triflic acid or bases enables controlled chain growth. Adjusting monomer ratios and reaction temperatures (typically 80–120°C) allows tuning of copolymer composition .

-

Living polymerization techniques, as described for PDMS-based block copolymers, can be adapted by using strained siloxane monomers (e.g., cyclotetrasiloxanes) and controlled initiators (e.g., silanolates) to achieve narrow molecular weight distributions .

-

Hydrosilylation reactions with functional siloxanes (e.g., methylhydrosiloxane copolymers) enable cross-linking or side-chain modifications. Stoichiometric control of Si-H to vinyl/allyl groups ensures reproducible branching .

- Key Parameters :

| Parameter | Typical Range | Influence |

|---|---|---|

| Monomer ratio | 1:1 to 1:5 (octadecyl:dimethyl) | Determines hydrophobicity and thermal stability |

| Temperature | 80–120°C | Affects reaction kinetics and cyclization byproducts |

| Initiator type | Acidic (e.g., H₂SO₄) vs. basic (e.g., KOH) | Impacts polymerization mechanism (equilibrium vs. kinetic control) |

Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to characterize the molecular architecture of these copolymers?

- Methodological Answer :

- ¹H and ²⁹Si NMR at high field strengths (≥400 MHz) resolve chemical shifts for methyl (-Si(CH₃)₂-), octadecyl (-Si-C₁₈H₃₇), and bridging oxygen groups. Use deuterated solvents (e.g., CDCl₃) and inverse-gated decoupling to suppress noise .

- Diffusion-ordered spectroscopy (DOSY) distinguishes oligomers by hydrodynamic radius, enabling analysis of copolymer homogeneity. Gradient strengths of 5–50 G/cm and diffusion times of 50–200 ms are optimal for siloxane oligomers .

- 2D HSQC (heteronuclear single quantum coherence) correlates ¹H and ²⁹Si signals to map sequence distribution, critical for verifying block vs. random copolymer structures .

Q. What regulatory considerations impact the handling and disposal of octadecylmethylsiloxane-dimethylsiloxane copolymers in laboratory settings?

- Methodological Answer :

- Chemical regulation : Canada’s Non-domestic Substances List (NDSL) requires notification for manufacturing/importing this copolymer (CAS 67762-83-8) under CEPA 1999. Researchers must consult updated NDSL entries for compliance .

- Waste management : Incineration at >800°C with scrubbers is recommended to prevent cyclic siloxane emissions (e.g., D4–D6). Hydrolysis under acidic conditions (pH < 2) degrades siloxanes into silica and hydrocarbons for safer disposal .

Advanced Research Questions

Q. What kinetic models best describe the copolymerization of octadecylmethylsiloxane with dimethylsiloxane monomers?

- Methodological Answer :

- Step-growth vs. chain-growth mechanisms : For ROP of cyclotrisiloxanes, the Jacobson-Stockmayer theory predicts equilibrium monomer conversion, while chain-growth (living) polymerization follows first-order kinetics in monomer concentration .

- Copolymerization reactivity ratios : Determine via the Mayo-Lewis equation using ¹H NMR to track monomer consumption. For octadecyl/dimethyl systems, reactivity ratios (r₁, r₂) often deviate from unity due to steric hindrance from long alkyl chains .

- Case Study : Kinetic studies on PDMS-polystyrene block copolymers show Arrhenius activation energies of 60–80 kJ/mol for siloxane propagation, influenced by initiator nucleophilicity .

Q. How can researchers resolve contradictions in environmental fate data reported for siloxane-based copolymers?

- Methodological Answer :

- Systematic data reconciliation : Cross-reference peer-reviewed studies (e.g., EPA’s TSCA submissions) with gray literature (technical reports, dissertations) using criteria in Table A-2 and A-3 of EPA’s risk evaluation (e.g., exclusion of non-PECO studies measuring biochemical oxygen demand) .

- Experimental validation : Conduct comparative degradation studies under controlled conditions (e.g., OECD 301B biodegradation test vs. hydrolysis at pH 4–9). For octadecyl-rich copolymers, hydrophobic aggregation in aqueous media may explain discrepancies in bioavailability .

Q. What advanced analytical techniques enable precise determination of copolymer sequence distribution and branching ratios?

- Methodological Answer :

- MALDI-TOF mass spectrometry : Use α-cyano-4-hydroxycinnamic acid matrix and sodium trifluoroacetate ionizer to resolve oligomer masses. Detects branching via fragment ion patterns (e.g., loss of octadecyl chains) .

- Size exclusion chromatography (SEC) with triple detection (RI, light scattering, viscometry): Provides absolute molecular weight, polydispersity, and branching factor (g’). Calibrate with PDMS standards of known architecture .

- Small-angle X-ray scattering (SAXS) : Quantifies nanoscale phase separation in block copolymers. For octadecyl/dimethyl systems, a scattering vector (q) range of 0.1–2 nm⁻¹ captures lamellar or cylindrical morphologies .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.